molecular formula C6Cl5F9 B14629897 1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane CAS No. 56949-85-0

1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane

Cat. No.: B14629897
CAS No.: 56949-85-0
M. Wt: 420.3 g/mol
InChI Key: IUUCCYGTTMEXMG-UHFFFAOYSA-N
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Description

1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane is a highly chlorinated and fluorinated organic compound. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific and industrial applications. The presence of multiple chlorine and fluorine atoms contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane typically involves the chlorination and fluorination of hexane derivatives. The process can be carried out using various chlorinating and fluorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific reaction temperatures and pressures can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogen atoms, it can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced under specific conditions to form less chlorinated and fluorinated derivatives.

    Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of more oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents at moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce less or more halogenated compounds, respectively.

Scientific Research Applications

1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying halogenated hydrocarbons.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials that require high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high electronegativity and steric hindrance due to the presence of multiple halogen atoms can affect its binding affinity and reactivity. It may inhibit or activate specific biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,5’,6-Pentachlorobiphenyl (PCB-95): Another highly chlorinated compound with similar stability and resistance to degradation.

    Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant, known for its high toxicity and environmental persistence.

    Pentachloropyridine: A chlorinated pyridine derivative used in organic synthesis and as a building block for more complex compounds.

Uniqueness

1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties such as high stability, resistance to degradation, and specific reactivity patterns. These characteristics make it valuable for specialized applications in various scientific and industrial fields.

Properties

CAS No.

56949-85-0

Molecular Formula

C6Cl5F9

Molecular Weight

420.3 g/mol

IUPAC Name

1,2,3,5,6-pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane

InChI

InChI=1S/C6Cl5F9/c7-1(12,2(8,13)5(10,17)18)4(15,16)3(9,14)6(11,19)20

InChI Key

IUUCCYGTTMEXMG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)Cl)(F)Cl)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F

Origin of Product

United States

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